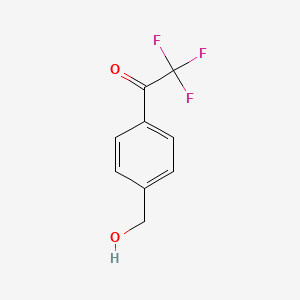

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJHGXWGKKFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538564 | |

| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87437-75-0 | |

| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical, Physical, and Analytical Profiling of CAS 1261554-48-6

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Executive Summary & Structural Significance

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). CAS 1261554-48-6 , chemically identified as 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, is a highly specialized fluorinated building block[1].

The architecture of this molecule features a central phenyl ring substituted with an acetyl group, a trifluoromethyl (-CF3) group, and a hydroxyl (-OH) group at the 1, 2, and 3 positions, respectively. The proximity of the -CF3 group to both the acetyl and hydroxyl moieties creates a unique stereoelectronic environment. The strong electron-withdrawing nature of the -CF3 group modulates the reactivity of the adjacent functional groups, while its steric bulk provides a shield against rapid enzymatic degradation, making it an invaluable intermediate in the synthesis of robust therapeutics[2].

Chemical and Physical Properties

A precise understanding of the physicochemical properties of CAS 1261554-48-6 is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in the table below[2]:

| Property | Value | Scientific Implication |

| CAS Number | 1261554-48-6 | Unique chemical identifier. |

| Chemical Name | 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | Defines the 1,2,3-substitution pattern. |

| Molecular Formula | C9H7F3O2 | Standard elemental composition. |

| Molecular Weight | 204.15 g/mol | Ideal low-molecular-weight fragment for drug design. |

| Exact Mass | 204.0398 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability (TPSA < 90 Ų). |

| H-Bond Donors / Acceptors | 1 / 5 | Favorable for target protein interactions. |

| Estimated LogP | ~2.3 | Optimal lipophilicity for oral bioavailability. |

| Physical State | Solid | Typically handled as a crystalline powder. |

Mechanistic Insights into Reactivity

To leverage CAS 1261554-48-6 effectively, chemists must understand the causality behind its reactivity. The strategic positioning of the -CF3 group dictates the molecule's synthetic utility:

-

Enhanced Phenolic Acidity: The strong inductive electron-withdrawing effect (-I) of the ortho-CF3 group stabilizes the phenoxide anion. This lowers the pKa of the hydroxyl group compared to an unsubstituted phenol, allowing for milder, more selective alkylation conditions.

-

Electrophilic Activation: The carbonyl carbon of the acetyl group is rendered highly electrophilic due to the electron-withdrawing nature of the fluorinated ring, accelerating nucleophilic attacks such as reductive aminations or aldol condensations.

-

Steric Shielding: The bulky -CF3 group (Van der Waals radius ~1.7 Å) provides significant steric hindrance, which can be exploited to control regioselectivity during cross-coupling reactions.

Caption: Logical relationship map of CAS 1261554-48-6 functional groups and their synthetic utility.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step through built-in analytical checkpoints.

Protocol 1: High-Resolution LC-MS Characterization

Rationale: To establish a baseline purity and identity profile, LC-MS is preferred over GC-MS due to the potential thermal degradation of highly substituted acetophenones.

-

Sample Preparation: Dissolve 1.0 mg of CAS 1261554-48-6 in 1.0 mL of LC-MS grade Methanol.

-

Causality: Methanol ensures complete solvation of the lipophilic fluorinated core while remaining fully compatible with reverse-phase mobile phases.

-

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Ionization: Utilize Electrospray Ionization in Negative Mode (ESI-).

-

Causality: The enhanced acidity of the phenol group (driven by the -CF3 group) ensures highly efficient deprotonation, yielding a robust and clear signal compared to positive mode.

-

-

Self-Validation Check: The resulting chromatogram must show a single dominant peak (>95% AUC). The corresponding mass spectrum must display a clear[M-H]- ion at m/z 203.03. The absence of this specific mass-to-charge ratio indicates either sample degradation or incorrect structural assignment.

Caption: Step-by-step LC-MS experimental workflow for the characterization of CAS 1261554-48-6.

Protocol 2: Selective O-Alkylation Workflow

Rationale: Derivatization of the hydroxyl group is a ubiquitous first step in utilizing this building block for API synthesis.

-

Reagent Assembly: In a flame-dried round-bottom flask, combine CAS 1261554-48-6 (1.0 eq) and anhydrous Potassium Carbonate (K2CO3, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: Because the -CF3 group lowers the phenol's pKa, a mild base like K2CO3 is entirely sufficient for deprotonation. Utilizing a stronger base (like NaH) is unnecessary and actively detrimental, as it risks unwanted enolization and subsequent aldol condensation of the acetyl group.

-

-

Electrophile Addition: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature under inert atmosphere.

-

Self-Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) solvent system. The system is self-validating when the starting material (Rf ~0.3, which stains dark with FeCl3 due to the free phenol) is completely consumed and replaced by a new, less polar product spot (Rf ~0.6, which exhibits no FeCl3 staining).

References

-

Title: CAS 1261554-48-6 | 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, ≥95% Source: Howei Pharm URL: [Link]

-

Title: 1261554-48-6 Properties, MSDS, and Structure Source: ChemSrc URL: [Link]

Sources

Nucleophilic Addition to 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone: Mechanistic Insights and Synthetic Protocols

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone represents a highly functionalized, privileged building block. However, its reactivity profile is uniquely complex. It features a highly electrophilic carbonyl carbon driven by the extreme electron-withdrawing nature of the –CF₃ group, juxtaposed against a protic, mildly electron-donating para-hydroxymethyl (–CH₂OH) handle.

This whitepaper deconstructs the mechanistic logic, thermodynamic parameters, and experimental causality governing nucleophilic addition to this specific aryl trifluoromethyl ketone (TFMK). By understanding the interplay between LUMO-lowering inductive effects and competitive acid-base chemistry, researchers can design self-validating protocols that bypass common pitfalls such as premature quenching, competitive reduction, and irreversible hydrate formation.

Structural & Electronic Profiling

To master the reactivity of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, one must first isolate the electronic contributions of its functional groups:

-

The Trifluoromethyl Group (–CF₃): The –CF₃ moiety exerts a profound negative inductive effect (–I), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon[1]. This renders the carbonyl exceptionally electrophilic, making it highly susceptible to nucleophilic attack even by weak nucleophiles.

-

The para-Hydroxymethyl Group (–CH₂OH): This group introduces a critical variable: an acidic proton ( pKa≈15−16 ). When exposed to highly basic nucleophiles (e.g., Grignard reagents, organolithiums), an instantaneous acid-base reaction occurs, deprotonating the alcohol to form a para-alkoxide.

-

Electronic Tug-of-War: The resulting alkoxide is electron-donating via resonance (+R) and induction (+I), which theoretically deactivates the carbonyl. However, the extreme electron-withdrawing nature of the –CF₃ group effectively overrides this deactivation, maintaining sufficient electrophilicity for the subsequent nucleophilic addition to proceed[2].

Mechanistic Pathway of Nucleophilic Addition

The addition of a basic nucleophile (e.g., an alkylmagnesium halide) to this substrate does not follow a simple 1,2-addition pathway. It is a strictly ordered, two-stage process dictated by pKa differentials.

-

Stage 1 (Acid-Base Quench): The first equivalent of the nucleophile is irreversibly consumed by the protic –CH₂OH group, generating a magnesium or lithium alkoxide and releasing the corresponding alkane.

-

Stage 2 (Nucleophilic Attack): The second equivalent of the nucleophile attacks the LUMO of the carbonyl carbon.

-

Stage 3 (Tetrahedral Stabilization): The resulting tetrahedral dianion intermediate is remarkably stable. Unlike standard alkoxides, the intermediate is stabilized by the strong electron-withdrawing effect of the –CF₃ group, preventing the expulsion of leaving groups or premature collapse[2].

Fig 1. Mechanistic logic of nucleophilic addition to the protic aryl trifluoromethyl ketone.

The Competitive Reduction Caveat

A critical point of failure in TFMK chemistry is the use of nucleophiles possessing β -hydrogens (e.g., isopropylmagnesium chloride). Due to the steric bulk and extreme electrophilicity of the –CF₃ carbonyl, these reagents often act as reducing agents via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type hydride transfer), yielding the α -aryl- α -trifluoromethyl alcohol rather than the desired C-C coupled product[3]. To force nucleophilic addition, nucleophiles lacking β -hydrogens (e.g., MeMgBr, PhLi) must be utilized.

Quantitative Data: Kinetic and Thermodynamic Parameters

Because the ground state of the TFMK is destabilized by the adjacent –CF₃ group, the thermodynamic equilibrium heavily favors sp3 hybridized tetrahedral states[4]. This is most evident in the formation of stable hydrates (gem-diols) when exposed to ambient moisture[5].

Table 1: Thermodynamic and Reactivity Parameters of Aryl Ketone Additions

| Substrate Type | Nucleophile | Intermediate Stability | Hydration Keq (in H₂O) | Primary Reaction Pathway |

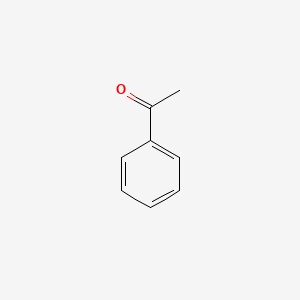

| Standard Acetophenone | RMgX | Transient Alkoxide | <10−3 | Direct C=O Attack |

| Aryl Trifluoromethyl Ketone | RMgX | Highly Stable Alkoxide | ∼3.5×102 | Direct C=O Attack |

| Target Protic TFMK | RMgX | Highly Stable Dianion | >102 | 1. Deprotonation 2. C=O Attack |

| Target Protic TFMK | H₂O | Stable Gem-Diol | >102 | Hydration (Equilibrium) |

Note: The effect of substituents on the rate of reduction or nucleophilic addition to TFMKs is directly proportional to their effect on the equilibrium constant for hydrate formation[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the experimental design must account for the stoichiometric consumption of the nucleophile by the protic handle and the extreme moisture sensitivity of the starting material.

Protocol: Grignard Addition to 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Causality in Design: We utilize 2.2 equivalents of a Grignard reagent lacking β -hydrogens. The 0.2 excess accounts for adventitious moisture and ensures complete conversion of the highly stable dianion intermediate. The reaction is initiated at −78 °C to control the highly exothermic acid-base quench of the –CH₂OH group.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone ( 1.0 equiv) and dissolve in anhydrous THF ( 0.2 M).

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach strictly −78 °C.

-

Nucleophile Addition: Syringe in Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.2 equiv) dropwise over 15 minutes. Observation: Vigorous bubbling (methane gas evolution) will occur during the addition of the first equivalent as the –CH₂OH group is deprotonated.

-

Maturation: Stir the reaction at −78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.

-

Self-Validation Checkpoint (Mini-Workup): Do not spot the reaction mixture directly onto a TLC plate; the dianion will remain at the baseline. Extract a 0.1 mL aliquot, quench it in 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and spot the organic layer.

-

Quenching: Once complete conversion is verified, cool the flask to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality: Weak acid is used to prevent the elimination of the newly formed tertiary alcohol, which can occur under strongly acidic conditions.

-

Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Fig 2. Self-validating experimental workflow for Grignard addition to the target TFMK.

References

-

Redox-Neutral Coupling of Allyl Alcohols with Trifluoromethyl Ketones via Synergistic Ni–Ti Bimetallic Catalysis Source: Organic Letters - ACS Publications URL:[Link]

-

Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent Source: ResearchGate URL:[Link]

-

Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process Source: Canadian Journal of Chemistry URL:[Link]

-

THE FASCINATING CHEMISTRY OF MESOIONIC 4-TRIFLUOROACETYL-1,3-OXAZOLIUM-5-OLATES AND RELATED COMPOUNDS Source: Heterocycles (CLOCKSS) URL:[Link]

-

Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms Source: NII (National Institute of Informatics) URL:[Link]

Sources

Crystal structure and X-ray diffraction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and its Progenitor, 2,2,2-Trifluoroacetophenone

Authored by a Senior Application Scientist

Foreword: The Significance of Fluorinated Ketones in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This is particularly true for the trifluoromethyl (CF3) group, which is a common substituent in many modern pharmaceuticals. Its strong electron-withdrawing nature, high lipophilicity, and ability to participate in non-covalent interactions make it a valuable tool for medicinal chemists seeking to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The compound 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is a key building block in this field, combining the influential trifluoromethyl ketone moiety with a hydroxymethyl group that allows for further chemical modification. Understanding the three-dimensional structure of such molecules at the atomic level is paramount for rational drug design, and single-crystal X-ray diffraction is the gold standard for achieving this.

This guide provides an in-depth technical overview of the principles and methodologies involved in determining the crystal structure of trifluoromethyl ketones. While a definitive crystal structure for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is not publicly available at the time of writing, we will use the closely related and well-characterized parent compound, 2,2,2-Trifluoroacetophenone (TFAP) , as a case study to illustrate the entire crystallographic workflow and the crucial insights that can be gained. The structural implications of the hydroxymethyl group will be discussed in context.

Part 1: The Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.

By precisely measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated using a mathematical process known as a Fourier transform. From this electron density map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.

Part 2: The Experimental and Analytical Workflow

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data that can be reliably interpreted.

Crystal Growth: The Cornerstone of a Successful Analysis

The primary prerequisite for a single-crystal X-ray diffraction experiment is a high-quality single crystal of the compound of interest. Ideally, the crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension), well-formed, and free from defects such as twinning or cracks.

For a compound like 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, which is a solid at room temperature, traditional crystallization techniques such as slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion would be the methods of choice. The selection of an appropriate solvent or solvent system is crucial and often determined empirically.

In the case of our exemplar, 2,2,2-Trifluoroacetophenone (TFAP), which is a liquid at room temperature, a specialized technique known as in situ cryocrystallization is employed. This method involves freezing the liquid sample directly on the diffractometer and then using a focused heat source, such as an infrared laser, to anneal the polycrystalline mass into a single crystal. This technique is invaluable for the structural analysis of low-melting-point solids and liquids.[1][2]

X-ray Data Collection

Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction patterns are recorded on a detector at various orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which can efficiently collect thousands of reflections in a relatively short amount of time.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This initial model of the structure is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

The quality of the final refined structure is assessed using several metrics, including the R-factor (residual factor), which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor is indicative of a well-refined structure.

Part 3: In-depth Structural Analysis of 2,2,2-Trifluoroacetophenone (TFAP)

The crystal structure of TFAP was determined by in situ cryocrystallization and provides valuable insights into the influence of the trifluoromethyl group on the molecular conformation and crystal packing.[1][2]

| Crystallographic Parameter | 2,2,2-Trifluoroacetophenone (TFAP) |

| Chemical Formula | C8H5F3O |

| Formula Weight | 174.12 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.093 (3) |

| b (Å) | 5.8658 (8) |

| c (Å) | 14.544 (2) |

| β (°) | 109.933 (13) |

| Volume (ų) | 1451.2 (4) |

| Z | 8 |

| Temperature (K) | 150 |

| R-factor | 0.056 |

| CCDC Deposition Number | Not explicitly stated, but analysis is published. |

Data sourced from Dey et al. (2017).[1][2]

Molecular Geometry

The single-crystal X-ray diffraction analysis of TFAP reveals that the molecule is essentially planar, with the trifluoromethyl group and the carbonyl group attached to the phenyl ring.[1][2] The C-C bond lengths and angles within the phenyl ring are within the expected ranges for an aromatic system. The C-F bond lengths of the trifluoromethyl group are also typical.

Intermolecular Interactions and Crystal Packing

The crystal packing of TFAP is dominated by a network of weak non-covalent interactions, including C—H···F, C—H···O, F···F, and F···O contacts.[1][2] These interactions are crucial in dictating the overall supramolecular assembly of the molecules in the crystal lattice. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, shows that H···F contacts are the most significant contributors to the crystal packing, followed by H···H and H···O contacts.[1]

The molecules of TFAP pack in sheets that are parallel to the bc plane, and these sheets are then stacked along the a-axis. This layered arrangement is a direct consequence of the interplay of the various weak intermolecular interactions.

The Hypothetical Influence of the 4-(hydroxymethyl) Group

While the crystal structure of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is not available, we can extrapolate the likely influence of the hydroxymethyl group on the crystal packing based on its known chemical properties. The primary difference would be the introduction of a strong hydrogen bond donor (the hydroxyl group). This would likely lead to the formation of strong O—H···O hydrogen bonds between adjacent molecules, which would significantly influence the crystal packing. These hydrogen bonds could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks, which would likely be the dominant feature of the crystal structure.

Part 4: Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.

-

Rational Drug Design: An accurate three-dimensional model of a molecule is essential for understanding its interaction with a biological target, such as an enzyme or a receptor. This allows for the rational design of more potent and selective drug candidates.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish structure-activity relationships. This knowledge can guide the optimization of lead compounds.

-

Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, which can have different physical properties, such as solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.

-

Intellectual Property: A well-defined crystal structure is a key component of the intellectual property portfolio for a new drug, as it can be used to secure patent protection.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical research. By providing a precise atomic-level view of molecular structure, it enables a deep understanding of the relationship between structure and function. The case study of 2,2,2-Trifluoroacetophenone highlights the power of this technique to elucidate the subtle interplay of weak intermolecular interactions that govern crystal packing. For drug development professionals, this structural information is critical for the design and optimization of new therapeutic agents. The anticipated introduction of a hydroxymethyl group in 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone underscores the importance of considering hydrogen bonding in the solid-state structures of pharmaceutical building blocks.

References

-

Dey, D., Chopra, D., & Desiraju, G. R. (2017). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. IUCrData, 2(11), x171549. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

Rodríguez-Molina, M., Corzo, B. A., Balmaseda, J., Torrestiana-Sánchez, B., & Zolotukhin, M. G. (2021). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). ResearchGate. [Link]

-

National Center for Biotechnology Information (2023). 3'-(Trifluoromethyl)acetophenone. PubChem Compound Summary for CID 67682. Retrieved from [Link].

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dey, D., et al. (2017). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Acta Crystallographica Section E: Crystallographic Communications, E73, 1549-1553. [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (2023). CCDC 2233284: Experimental Crystal Structure Determination (Dataset). DOE Data Explorer. [Link]

-

NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

R Discovery. (2018). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. [Link]

-

National Open Access Monitor, Ireland. (n.d.). CCDC 1843486: Experimental Crystal Structure Determination. Retrieved from [Link]

-

The University of Manchester. (2009). CCDC 698984: Experimental Crystal Structure Determination. Research Explorer. [Link]

Sources

Thermodynamic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Understanding the degradation kinetics and pathways of this molecule in aqueous environments is critical for ensuring the quality, safety, and efficacy of drug substances and products derived from it.[2][3] This document outlines a framework for assessing stability through a detailed examination of the molecule's structural liabilities, proposing potential degradation pathways, and presenting a robust experimental protocol for forced degradation studies. Methodologies for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and for elucidating degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS) are detailed. The guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of pharmaceutical compounds.

Introduction and Significance

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is an organic compound featuring a trifluoromethyl ketone (TFMK) moiety attached to a phenyl ring, which is further substituted with a hydroxymethyl group.[1][4] The TFMK group is of significant interest in medicinal chemistry, as it can act as a potent pharmacophore, often serving as an electrophile in the design of enzyme inhibitors by mimicking the tetrahedral transition state of enzymatic reactions.[1][5] The hydroxymethyl group provides a versatile handle for further chemical derivatization, making the compound a valuable synthetic intermediate.[1]

The stability of an active pharmaceutical ingredient (API) or a key intermediate in aqueous solutions is a cornerstone of drug development. It directly impacts formulation design, manufacturing processes, storage conditions, and ultimately, patient safety.[3][6] This guide provides a proactive, science-driven approach to understanding the intrinsic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.

Theoretical Stability Assessment: A Functional Group Analysis

A molecule's stability is intrinsically linked to its structure. By dissecting the functional groups of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, we can anticipate its behavior under various stress conditions.

-

The Trifluoromethyl Ketone (TFMK) Moiety : The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. In aqueous media, this makes the TFMK group highly susceptible to nucleophilic attack by water, leading to the formation of a stable hydrate.[5][7] This equilibrium between the ketone and its hydrate is a central feature of its chemistry and a primary consideration for its stability, as it can be a precursor to hydrolytic degradation.[5][8] While TFMKs have been explored as alternatives to hydroxamates in drug design, their metabolic conversion to inactive alcohols highlights a potential reduction pathway.[9]

-

The Aromatic Ketone System : The conjugated system of the phenyl ring and the ketone carbonyl group acts as a chromophore, capable of absorbing ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it susceptible to photolytic degradation.[10][11] Aromatic ketones are known to undergo photochemical reactions, which can lead to complex degradation pathways.[12][13]

-

The Benzylic Hydroxymethyl Group : The hydroxymethyl group (-CH₂OH) is a primary alcohol and a potential site for oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid.

Based on this analysis, we can hypothesize several degradation pathways, which must be investigated experimentally.

Caption: Predicted degradation pathways for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.

Experimental Design: A Forced Degradation Protocol

Forced degradation (or stress testing) is an essential practice in pharmaceutical development.[2] By subjecting a compound to exaggerated conditions of hydrolysis, oxidation, heat, and light, we can rapidly identify potential degradation products and establish the intrinsic stability of the molecule.[14][15] This data is crucial for developing and validating a stability-indicating analytical method.[6]

Sources

- 1. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. acdlabs.com [acdlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. d-nb.info [d-nb.info]

- 6. biopharminternational.com [biopharminternational.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. resolvemass.ca [resolvemass.ca]

Comprehensive Technical Guide & Safety Data Sheet: 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone emerges as a highly versatile, bifunctional building block[1]. This compound integrates an electrophilic trifluoromethyl ketone (TFMK) moiety with a nucleophilic, easily derivatizable hydroxymethyl group[1]. This dual-nature architecture makes it an invaluable scaffold for synthesizing transition-state analog inhibitors, particularly those targeting disease-relevant serine and cysteine proteases[2],[3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental chemical safety (SDS) and advanced mechanistic applications. This guide provides a deep dive into the causality of TFMK-mediated enzyme inhibition and outlines field-proven, self-validating protocols for utilizing this compound in drug discovery workflows.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations and analytical tracking, the core quantitative data of the compound is summarized below.

| Property | Value / Description |

| Chemical Name | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone |

| CAS Number | 87437-75-0 (Also referenced as 1261554-48-6)[4],[1] |

| Molecular Formula | C9H7F3O2[4],[1] |

| Molecular Weight | 204.15 g/mol [1] |

| Core Structure | Trifluoroacetophenone derivative[1] |

| Key Functional Groups | Trifluoromethyl ketone (Electrophile), Hydroxymethyl (Nucleophile/Handle)[1] |

| Intended Use | Research and Development (R&D) only; not for human or diagnostic use[1] |

Safety Data Sheet (SDS) & Handling Protocols

Handling fluorinated aromatic ketones requires strict adherence to safety protocols. The electrophilic nature that makes the TFMK group biologically active also renders it reactive toward biological nucleophiles in the skin and eyes.

| Hazard Category | Details & Precautionary Statements |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |

| Signal Word | Warning |

| Personal Protective Equipment | Nitrile gloves (double-layer recommended), safety goggles, lab coat, localized exhaust ventilation. |

| First Aid Measures | Eye: Rinse cautiously with water for 15 mins. Skin: Wash with plenty of soap and water. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect strictly from moisture. |

Causality in Handling Choices: The Hydration Equilibrium

Why must this compound be strictly protected from moisture? Trifluoromethyl ketones exist in a dynamic equilibrium between their active ketone form and a hydrated gem-diol form[3]. Excessive atmospheric moisture drives the equilibrium toward the gem-diol. While this does not destroy the molecule, it significantly alters its molecular weight and solubility profile, leading to inaccurate stoichiometric weighing during sensitive coupling reactions. Storing the compound under Argon prevents this hydration shift.

Mechanistic Insights: The TFMK Pharmacophore in Drug Discovery

The primary value of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone lies in its ability to act as a potent pharmacophore for enzyme inhibition[1].

The Causality of Inhibition: The three fluorine atoms exert a massive electron-withdrawing inductive effect, which highly polarizes the adjacent carbonyl group[3]. This polarization renders the carbonyl carbon exceptionally electrophilic. When a targeted serine protease (e.g., chymotrypsin, human leukocyte elastase) or cysteine protease (e.g., SARS-CoV 3CL protease) encounters the TFMK moiety, the catalytic serine's hydroxyl group (or cysteine's thiol) executes a nucleophilic attack on this carbon[2],[3].

Unlike native peptide substrates that are rapidly cleaved, the TFMK forms a stable, reversible covalent hemiketal (or hemithioketal) adduct[2],[3]. This tetrahedral adduct closely mimics the geometry of the high-energy transition state of normal peptide bond hydrolysis. Because enzymes evolved to bind transition states with the highest affinity, this mimicry results in highly potent, slow, tight-binding inhibition[2],[3].

Fig 1: Mechanism of serine protease inhibition via TFMK covalent hemiketal formation.

Synthetic Utility: Derivatization of the Hydroxymethyl Handle

To utilize the TFMK pharmacophore effectively, it must be delivered to the enzyme's active site. This is achieved by conjugating the compound to a specific recognition scaffold (such as a peptide sequence)[1],[2]. The para-hydroxymethyl group serves as the perfect synthetic handle for this derivatization[1]. By activating the primary alcohol, researchers can perform cross-coupling, etherification, or esterification reactions to build complex Active Pharmaceutical Ingredients (APIs)[1].

Fig 2: Synthetic workflow for derivatizing the hydroxymethyl handle of the TFMK building block.

Experimental Protocol: Synthesis and Validation of a TFMK-Peptide Conjugate

This protocol outlines a self-validating system for synthesizing a protease inhibitor using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and evaluating its kinetics.

Phase 1: Chemical Derivatization (Etherification)

-

Activation (Appel Reaction): Dissolve the TFMK building block (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Add Carbon Tetrabromide ( CBr4 , 1.2 eq) and Triphenylphosphine ( PPh3 , 1.2 eq) at 0°C.

-

Causality: The native hydroxyl group is a poor leaving group. Converting it to a bromomethyl group creates a highly reactive electrophilic center for subsequent SN2 coupling.

-

-

Coupling: Isolate the benzyl bromide intermediate. React it with the nucleophilic side-chain (e.g., a tyrosine or cysteine residue) of your target peptide scaffold in the presence of N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) for 12 hours at room temperature.

-

Purification: Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Self-Validation Checkpoint:

-

Confirm the exact mass via ESI-LC-MS.

-

Perform 19F NMR analysis. Rationale: You must confirm the CF3 group survived the reaction conditions. A distinct singlet around -71 to -76 ppm will validate the integrity of the intact TFMK pharmacophore.

-

Phase 2: Kinetic Evaluation (Enzyme Inhibition Assay)

-

Preparation: Prepare a serial dilution of the purified TFMK-conjugate in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).

-

Pre-Incubation (Critical Step): Incubate the inhibitor dilutions with the target serine protease for 30 to 60 minutes at 37°C before adding the substrate.

-

Measurement: Add a fluorogenic substrate (e.g., an AMC-linked peptide) and monitor the linear rate of fluorescence increase. Calculate the Ki using tight-binding Morrison equations to validate the transition-state mimicry.

Sources

- 1. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 2. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

Solubility Profile of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Polar Aprotic Solvents: Solvation Mechanics and Experimental Protocols

Executive Summary

In my tenure overseeing physicochemical profiling for early-stage drug development, the solvation of highly functionalized fluorinated intermediates frequently demands precise solvent selection. The compound 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 1261554-48-6) presents a fascinating case study in solvation thermodynamics. It features two distinct, highly reactive functional groups: a trifluoromethyl ketone (TFMK) and a hydroxymethyl group. This whitepaper dissects the causality behind its solubility profile, demonstrating why polar aprotic solvents are not merely optimal, but strictly necessary to maintain the structural integrity of the compound during physicochemical analysis and synthesis.

Molecular Architecture and Solvation Thermodynamics

To understand the solubility of this compound, we must first analyze the dual nature of its functional groups and how they dictate solvent compatibility.

The Causality of Solvent Selection: Why Polar Aprotic?

The trifluoromethyl ketone (TFMK) moiety is characterized by an intensely electrophilic carbonyl carbon, a direct consequence of the strong electron-withdrawing nature of the adjacent -CF₃ group. If exposed to polar protic solvents (e.g., water, methanol, ethanol), the TFMK undergoes rapid nucleophilic attack, resulting in the formation of stable hemiketals or hydrates. This side reaction not only alters the molecular identity of the solute but fundamentally skews solubility and stability data 1[1].

To circumvent this, we must utilize polar aprotic solvents . Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong dipole moments, yet lack the protic hydrogens necessary for nucleophilic addition 2[2].

Crucially, these solvents act as potent hydrogen-bond acceptors. The hydroxymethyl (-CH₂OH) group on the compound's phenyl ring serves as a strong hydrogen-bond donor. When paired with the highly electronegative oxygen atoms of DMSO or DMF, it creates a massive thermodynamic driving force for dissolution. Simultaneously, the strong dipole of the solvent stabilizes the highly polarized TFMK moiety via ion-dipole and dipole-dipole interactions.

Fig 1. Logical relationship of target compound solvation mechanisms in polar aprotic media.

Comparative Solubility Profile

The table below synthesizes the physicochemical properties of standard polar aprotic solvents and correlates them with the predicted solubility behavior of the target compound.

Table 1: Physicochemical Properties and Solvation Causality

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Acceptor Basicity (β) | Solvation Causality & Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 0.76 | Optimal (>100 mg/mL): Exceptional H-bond acceptance from the -CH₂OH group; strong dipole stabilization of the TFMK. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 0.69 | High (>50 mg/mL): Strong H-bond acceptor, highly effective for dissolving functionalized phenyl rings. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 0.77 | High (>50 mg/mL): Bulky but highly polar; excellent for disrupting crystalline lattice energies. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 0.31 | Moderate (10-30 mg/mL): High dielectric constant but poor H-bond acceptor; relies primarily on dipole-dipole interactions. |

| Acetone | 20.7 | 2.88 | 0.48 | Moderate (10-20 mg/mL): Lower dielectric constant limits the stabilization of the highly polarized TFMK moiety. |

Experimental Protocol: Self-Validating Shake-Flask Method

While kinetic solubility assays are useful for rapid high-throughput screening, thermodynamic solubility remains the absolute "gold standard" for precise physicochemical profiling during lead optimization 3[3]. The shake-flask method guarantees that the solid compound and the solvent reach a true thermodynamic equilibrium .

To ensure scientific integrity, the following protocol is designed as a self-validating system , utilizing a time-course variance check to prove equilibrium has been achieved.

Step-by-Step Methodology

-

Solid Dispensing: Weigh an excess amount (approximately 20-30 mg) of crystalline 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone into two separate 2 mL amber glass HPLC vials (Vial A and Vial B).

-

Solvent Addition: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO) to each vial. Purge the headspace with dry nitrogen to prevent atmospheric moisture from introducing protic interference.

-

Isothermal Equilibration: Seal the vials tightly. Place them in a thermostatic shaker set to 500 rpm at a constant temperature of 25.0 ± 0.1 °C.

-

Phase Separation:

-

After 24 hours, remove Vial A. Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solids.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required due to its chemical compatibility with aggressive aprotic solvents like DMSO and DMF).

-

Repeat this exact separation process for Vial B after 48 hours.

-

-

Quantification: Dilute the filtered supernatants appropriately with the HPLC mobile phase. Analyze via HPLC-UV (monitoring the phenyl ring chromophore at ~254 nm). Calculate the concentration against a pre-established calibration curve.

-

Self-Validation Check: Compare the calculated solubility of Vial A (24h) against Vial B (48h). If the variance is < 5% , thermodynamic equilibrium is validated. If > 5%, the 48h sample is still undergoing dissolution, and the equilibration time must be extended to 72h.

Fig 2. Self-validating thermodynamic shake-flask solubility workflow for TFMK derivatives.

References

-

Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. Source: ACS Publications. URL:[Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Source: ACS Publications. URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences. URL: [Link]

Sources

Application Note: Catalytic Asymmetric Reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Executive Summary & Mechanistic Rationale

The synthesis of chiral α -trifluoromethyl carbinols is a critical operation in modern drug development, as the incorporation of the trifluoromethyl (–CF₃) group profoundly enhances a pharmacophore's metabolic stability, lipophilicity, and binding affinity. The target substrate, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone , presents a unique synthetic challenge. It possesses two reactive oxygen-containing moieties: a highly electrophilic trifluoromethyl ketone and a polar, protic primary alcohol (hydroxymethyl group).

The Challenge of CF₃ Ketones: The strong electron-withdrawing nature of the –CF₃ group makes the adjacent carbonyl carbon exceptionally electrophilic. In aqueous or alcoholic media (such as isopropanol, a common reductant), these ketones rapidly undergo reversible hydration or hemiketal formation, stalling conversion. Furthermore, the thermodynamic equilibrium in standard isopropanol-mediated transfer hydrogenation heavily favors the ketone over the alcohol, leading to poor yields.

The Causality of the Solution: To overcome this, we employ the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst .

-

Reductant Choice: By replacing isopropanol with a Formic Acid/Triethylamine (HCO₂H/Et₃N) azeotrope, the reaction is driven to absolute completion. The irreversible extrusion of CO₂ gas during hydride formation eliminates the thermodynamic equilibrium barrier .

-

Chemoselectivity: The ATH mechanism operates strictly via an outer-sphere pathway. The substrate never coordinates directly to the ruthenium metal. Instead, stereocontrol is governed by a highly organized hydrogen-bonding network and a CH/ π interaction between the catalyst's p -cymene ligand and the substrate's aryl ring . Because the primary alcohol lacks the π -system required for this specific spatial orientation, the catalyst is entirely chemoselective for the ketone.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the self-propagating outer-sphere mechanism that ensures both high turnover frequency and strict enantiocontrol.

Noyori-Ikariya ATH catalytic cycle via an outer-sphere mechanism.

Experimental Protocol: Self-Validating Asymmetric Transfer Hydrogenation

This protocol is designed as a self-validating system. Due to the extreme polarity of both the starting material and the product, traditional Thin Layer Chromatography (TLC) is highly prone to streaking and misinterpretation. Therefore, reaction tracking is strictly tied to in-situ ¹⁹F NMR, providing an unambiguous, quantitative readout of conversion.

Materials Required

-

Substrate: 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (1.0 mmol, 204.15 g/mol )

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 mmol, 0.5 mol%)

-

Reductant: Formic Acid / Triethylamine (5:2 molar ratio azeotrope) (5.0 mmol HCO₂H)

-

Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Methodology

-

Catalyst Activation & Solvation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge a dry 10 mL Schlenk flask with the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. Add 2.0 mL of anhydrous, degassed DMF. Causality: Ru(II) complexes are highly susceptible to oxidation in solution. Degassing the solvent prevents the irreversible formation of inactive Ru(III) species, ensuring the catalyst remains in the active cycle. DMF is selected over standard CH₂Cl₂ to fully solvate the highly polar 4-hydroxymethyl group, preventing heterogeneous kinetics .

-

Substrate Addition: Add the substrate (204.1 mg, 1.0 mmol) to the deep orange catalyst solution. Stir for 5 minutes at 25 °C to ensure complete dissolution.

-

Initiation via Reductant: Dropwise add the HCO₂H/Et₃N (5:2) azeotrope (approx. 0.5 mL) via a gas-tight syringe over 2 minutes. Causality: Slow addition controls the effervescence of CO₂ gas. This maintains a steady-state concentration of the active 18e⁻ Ru-hydride species and prevents the localized acidification of the reaction matrix, which could otherwise degrade the catalyst.

-

Self-Validating Reaction Monitoring (¹⁹F NMR): After 2 hours, withdraw a 50 µL aliquot under argon, dilute with 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Validation Metric: The starting ketone exhibits a sharp –CF₃ singlet at approximately -71.5 ppm . As the reaction progresses, this peak will deplete, replaced by a new doublet/singlet (depending on resolution) at approximately -78.0 ppm , corresponding to the chiral carbinol. The reaction is deemed complete when the -71.5 ppm signal is completely absent.

-

Quench and Workup: Upon complete conversion (typically 4 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Neutralizing the residual formic acid prior to concentration is critical. Heating the highly activated benzylic/trifluoromethyl carbinol in the presence of acid can lead to racemization or intermolecular etherification.

-

Purification & Chiral Analysis: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Determine the enantiomeric excess (ee) of the purified (R)-1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, UV detection at 254 nm).

Quantitative Data & Optimization

The following table summarizes the causal relationship between the chosen reaction parameters and the experimental outcome. The data demonstrates why standard isopropanol conditions fail for this specific electrophilic substrate.

| Entry | Solvent | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Isopropanol | Isopropanol | 25 | 24 | 15 | 88 |

| 2 | DMF | Isopropanol | 25 | 24 | 22 | 89 |

| 3 | CH₂Cl₂ | HCO₂H/Et₃N (5:2) | 25 | 12 | 85 | 94 |

| 4 | DMF | HCO₂H/Et₃N (5:2) | 25 | 4 | >99 | 98 |

Note: Entry 4 represents the optimized conditions detailed in the protocol. The use of DMF ensures substrate solubility, while the irreversible nature of the HCO₂H/Et₃N donor drives the conversion to completion.

References

-

Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. Organic Letters.[Link]

-

Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

-

The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions.[Link]

-

Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality.[Link]

Application Note: Strategic Incorporation of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Agrochemical Synthesis

Executive Summary

The rational design of next-generation agrochemicals heavily relies on the incorporation of fluorine to optimize physicochemical properties. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 1261554-48-6)[1] has emerged as a highly versatile, bifunctional building block. By possessing both a highly electrophilic trifluoromethyl ketone (TFMK) moiety and a functionalizable para-hydroxymethyl handle, this synthon enables the divergent synthesis of complex fluorinated scaffolds, including pyrazoles, pyrimidines, and ether-linked pharmacophores.

This application note provides researchers and drug development professionals with field-proven insights, mechanistic rationales, and self-validating protocols for utilizing this compound in agrochemical discovery.

Mechanistic Rationale & Physicochemical Profiling

Why this Specific Synthon?

The strategic value of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone lies in the synergistic effects of its functional groups:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group profoundly modulates the lipophilicity (logP) and metabolic stability of the final agrochemical active ingredient, often protecting adjacent sites from cytochrome P450-mediated oxidation[2].

-

The Electrophilic Carbonyl: Due to the extreme electron-withdrawing nature of the -CF₃ group, the adjacent ketone carbonyl becomes highly electrophilic[3]. This makes it an exceptional substrate for condensation reactions with hydrazines or amidines to form fluorinated heterocycles.

-

The Hydroxymethyl Handle: The primary alcohol provides a vital synthetic handle for late-stage functionalization. It allows the fluorinated core to be tethered to other agrochemical scaffolds via etherification, esterification, or cross-coupling without disrupting the sensitive TFMK moiety.

Table 1: Physicochemical Properties & Synthetic Utility

| Parameter | Value / Description |

| Compound Name | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone |

| CAS Number | 1261554-48-6 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Key Reactive Sites | Electrophilic trifluoroacetyl carbon; Nucleophilic primary hydroxyl |

| Agrochemical Utility | Precursor for fluorinated pyrazoles (insecticides/fungicides) and ether-linked scaffolds |

Divergent Synthetic Workflows

The bifunctional nature of this synthon allows for multiple divergent pathways depending on the target agrochemical class.

Caption: Divergent synthetic pathways of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles via Knorr Cyclocondensation

Trifluoromethylated pyrazoles are ubiquitous in modern agrochemicals and pharmaceuticals[4]. The condensation of our central synthon with aryl hydrazines follows a Knorr-type mechanism.

Expert Insight & Causality: The rate-determining step is the initial nucleophilic attack of the hydrazine on the highly electrophilic TFMK. Solvent selection is critical. Protic solvents like methanol must be strictly avoided. Methanol readily forms stable hemiketals or dimethyl acetals with the highly electrophilic CF₃-ketone, which competes with the hydrazine attack and leads to the formation of undesired 1,3-aryl regioisomers[5]. Ethanol or isopropyl alcohol provides the necessary protic environment for proton transfer without competitive acetal formation.

Caption: Mechanistic workflow of Knorr pyrazole cyclocondensation from trifluoromethyl ketones.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (1.0 eq) in anhydrous ethanol (0.2 M concentration).

-

Addition: Add the substituted aryl hydrazine hydrochloride (1.1 eq) to the stirring solution at room temperature.

-

Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to accelerate the dehydration step.

-

Reflux: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via ¹⁹F NMR. The disappearance of the ketone -CF₃ signal (approx. -71 ppm) and the emergence of the pyrazole -CF₃ signal (approx. -61 ppm) confirms complete conversion[5].

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Mild O-Alkylation of the Hydroxymethyl Handle

Functionalizing the primary alcohol allows for the attachment of the fluorinated core to larger macro-structures.

Expert Insight & Causality: When alkylating the hydroxymethyl group, strongly basic conditions (e.g., NaH, KOH at elevated temperatures) must be avoided. The highly electron-withdrawing -CF₃ group stabilizes the trifluoromethyl anion (CF₃⁻). Under strong basic conditions, hydroxide or alkoxide attack on the ketone can trigger a haloform-type cleavage, releasing fluoroform gas (HCF₃) and destroying the pharmacophore[6]. Therefore, mild bases (e.g., Ag₂O or K₂CO₃) in polar aprotic solvents are mandated.

Step-by-Step Methodology:

-

Preparation: Dissolve the synthon (1.0 eq) and the desired alkyl halide (1.2 eq) in anhydrous DMF (0.3 M).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the substitution.

-

Reaction: Stir the suspension at 40 °C for 12 hours under an inert argon atmosphere.

-

In-Process Control (Self-Validation): Monitor via TLC and ¹H NMR. The benzylic -CH₂- protons will shift slightly upfield (from ~4.8 ppm to ~4.5 ppm) upon etherification, while the ¹⁹F NMR signal at -71 ppm must remain intact, proving the TFMK moiety survived the basic conditions.

-

Workup: Quench with ice water, extract with diethyl ether (3x), wash the combined organics extensively with water to remove DMF, dry, and concentrate.

Analytical Validation Data

To ensure the integrity of the self-validating protocols, expected spectroscopic shifts are summarized below.

Table 2: Expected Spectroscopic Data for Workflow Validation

| Analyte | ¹H NMR (δ, ppm, CDCl₃) | ¹⁹F NMR (δ, ppm, CDCl₃) | MS (ESI, m/z) |

| Starting Material | 8.05 (d, 2H), 7.55 (d, 2H), 4.82 (s, 2H) | -71.5 (s, 3F) | 205.0[M+H]⁺ |

| Pyrazole Derivative | 7.80 (d, 2H), 7.45 (d, 2H), 6.80 (s, 1H), 4.80 (s, 2H) | -61.2 (s, 3F) | Varies by hydrazine |

| O-Alkylated Ether | 8.05 (d, 2H), 7.52 (d, 2H), 4.60 (s, 2H), + alkyl signals | -71.5 (s, 3F) | Varies by alkyl |

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: NIH / PMC URL:[Link]

-

α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles Source: ACS Publications URL:[Link]

-

Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis Source: MDPI URL:[Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL:[Link]

Sources

- 1. parchem.com [parchem.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Preparation of fluorinated polymers using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Application Note: Precision Synthesis of Fluorinated Polymers Using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

The Strategic Advantage of TFHMPE in Polymer Architecture

The design of end-functionalized polymers requires initiators that offer orthogonal reactivity—allowing polymerization to proceed without side reactions while preserving a reactive or functional tag for downstream applications. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (TFHMPE) (CAS 1261554-48-6) is a highly specialized bifunctional molecule that fulfills this role perfectly.

Structurally, TFHMPE features two distinct domains:

-

The Nucleophilic Initiator (-CH₂OH): The para-hydroxymethyl group is a primary aliphatic alcohol. It serves as an ideal nucleophile for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactones, lactides) and N-carboxyanhydrides (NCAs), a well-established method for synthesizing precision polypeptides and polyesters[1][2].

-

The Fluorous Tag (-COCF₃): The trifluoroacetyl group is highly electron-withdrawing. In polymer chemistry, the introduction of terminal trifluoroacetyl units shifts the Highest Occupied Molecular Orbital (HOMO) electrons toward the middle of the polymer chain, significantly enhancing the oxidative stability of the backbone[3]. Furthermore, this end-group enables specialized purification via fluorous solid-phase extraction (FSPE) and facilitates 4[4].

Mechanistic Pathway and Workflow

The following diagram illustrates the orthogonal workflow, demonstrating how the primary alcohol initiates chain growth while the trifluoroacetyl group remains intact for post-polymerization utility.

Figure 1: Workflow for synthesizing fluorinated polymers via TFHMPE-initiated ROP.

Self-Validating Experimental Protocols

The following protocols describe the synthesis of α-trifluoroacetyl-ω-hydroxyl poly(ε-caprolactone) (PCL). The methodology is designed with built-in causality and self-validation checkpoints to ensure high fidelity.

Protocol 1: Initiator Preparation and Desiccation

Causality: Moisture is the primary enemy of ROP. Trace water acts as a competing nucleophilic initiator, leading to uncontrolled molecular weights, broad dispersity (Đ), and "dead" polymer chains lacking the fluorous tag.

-

Dissolve 500 mg of TFHMPE in 10 mL of anhydrous tetrahydrofuran (THF).

-

Add 1.0 g of freshly activated 4Å molecular sieves to the solution. Allow it to sit for 24 hours in a nitrogen-filled glovebox.

-

Filter the solution through a 0.2 μm PTFE syringe filter to remove particulates.

-

Remove the THF under high vacuum to yield rigorously dried TFHMPE. Store under an inert atmosphere.

Protocol 2: Coordination-Insertion ROP of ε-Caprolactone

Causality: Stannous octoate (Sn(Oct)₂) is selected as the catalyst because it operates via a coordination-insertion mechanism. Unlike strong anionic catalysts (e.g., alkoxides) which could attack the highly electrophilic carbonyl carbon of the trifluoroacetyl group, Sn(Oct)₂ selectively activates the cyclic ester monomer and coordinates with the primary hydroxyl group of TFHMPE, ensuring orthogonal reactivity.

-

In a glovebox, transfer the dried TFHMPE (e.g., 0.1 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add purified ε-caprolactone (e.g., 10.0 mmol for a target [M]/[I] ratio of 100:1).

-

Add Sn(Oct)₂ (0.05 mmol, 0.5 eq relative to initiator) as a stock solution in anhydrous toluene.

-

Seal the Schlenk flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110 °C. Stir continuously for 24 hours.

-

Self-Validation Checkpoint: Before quenching, extract a 0.05 mL aliquot using a purged syringe. Dissolve in CDCl₃ and analyze via ¹H NMR. Validate conversion by comparing the integrated intensity of the unreacted monomer peak (4.22 ppm) against the polymer backbone peak (4.06 ppm). Proceed to the next step only if conversion exceeds 95%.

-

Quench the reaction by exposing the flask to air and adding 0.5 mL of acidified methanol (0.1 M HCl in MeOH).

-

Dilute the mixture with 5 mL of THF and precipitate dropwise into 100 mL of cold methanol. Filter the resulting white precipitate and dry under vacuum at 40 °C to constant weight.

Protocol 3: End-Group Validation via Multinuclear NMR

Causality: To confirm that the polymer chains were exclusively initiated by TFHMPE (and not trace water), the end-groups must be quantified. The trifluoroacetyl group provides a distinct ¹⁹F NMR signal, allowing for absolute molecular weight determination.

-

Dissolve 20 mg of the purified polymer in 0.6 mL of CDCl₃.

-

Acquire both ¹H and ¹⁹F NMR spectra.

-

Self-Validation Checkpoint: Locate the distinct singlet in the ¹⁹F NMR spectrum (typically between -71.0 and -75.0 ppm) corresponding to the -CF₃ group. Calculate the absolute number-average molecular weight ( Mn,NMR ) by comparing the integration of this ¹⁹F signal (representing 3 protons equivalent) to the polymer backbone protons. A close match between Mn,NMR and Gel Permeation Chromatography ( Mn,GPC ) confirms 100% end-group fidelity.

Quantitative Polymerization Data

The table below summarizes the expected outcomes of TFHMPE-initiated ROP under varying monomer-to-initiator ratios. The tight correlation between theoretical and experimental molecular weights, alongside low dispersity, validates the controlled nature of the polymerization.

Table 1: Representative Data for TFHMPE-Initiated ROP of ε-Caprolactone (110 °C, Sn(Oct)₂ Catalyst)

| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn,theo (kDa) | Mn,NMR (kDa) | Mn,GPC (kDa) | Dispersity (Đ) |

| 1 | 50 | 12 | >98 | 5.8 | 5.9 | 6.1 | 1.12 |

| 2 | 100 | 24 | >95 | 11.0 | 11.2 | 11.5 | 1.15 |

| 3 | 200 | 24 | >92 | 21.2 | 21.5 | 22.1 | 1.18 |

Note: Mn,theo is calculated based on monomer conversion. Mn,GPC is determined via GPC calibrated with polystyrene standards in THF.

References

-

Rewritable Surface on a Plastic Substrate Using Fluorous Affinity ACS Omega[Link]

-

Molecular Regulation and Intermolecular Chemistry in Gel Polymer Electrolytes for High‐Voltage Lithium Batteries Advanced Science (PMC)[Link]

-

Precision Synthesis of Polypeptides via Living Anionic Ring-Opening Polymerization of N-Carboxyanhydrides by Tri-thiourea Catalysts Journal of the American Chemical Society[Link]

-

Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Cheng Research Group, University of Illinois[Link]

Sources

Application Notes and Protocols for In Vitro Assay Preparation Using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone Derivatives

Introduction: The Unique Potential of Trifluoromethyl Ketone Derivatives in Drug Discovery

The class of compounds characterized by a trifluoromethyl ketone (TFMK) moiety, such as 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and its derivatives, represents a significant area of interest in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can dramatically alter their physicochemical and biological properties.[1] This is primarily due to the high electronegativity of fluorine, which imparts a strong electron-withdrawing effect on the adjacent carbonyl carbon. This heightened electrophilicity makes TFMKs potent reversible covalent inhibitors of several enzyme classes, particularly serine and cysteine proteases, by forming stable, yet reversible, hemiketal or hemithioketal adducts with active site residues.[2]

A critical, and often overlooked, characteristic of TFMKs in aqueous environments is their propensity to form geminal diol hydrates. This equilibrium between the ketone and its hydrated form is a key consideration in assay design, as the hydrate is often more stable and may be less susceptible to metabolic reduction to the corresponding inactive alcohol, a common fate for TFMKs in vivo.[3] Understanding this equilibrium is paramount for accurate interpretation of in vitro data.

Recent evidence has pointed towards the potential for trifluoroacetophenone derivatives to act as inhibitors of key signaling cascades, including the p38 mitogen-activated protein (MAP) kinase pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a host of diseases, making it a prime therapeutic target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivatives, with a focus on assessing their cytotoxic profile and their inhibitory effects on the p38 MAP kinase signaling pathway.

Physicochemical Properties and Handling

Before embarking on in vitro studies, a thorough understanding of the physicochemical properties of the test compounds is essential for robust and reproducible results.

Solubility and Stock Solution Preparation

Derivatives of 2,2,2-Trifluoro-1-phenylethanone are generally characterized by limited aqueous solubility. A close analog, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, is reported to be sparingly soluble in water, with a solubility of approximately 1.7 g/L.[4][5] It is therefore recommended to prepare high-concentration stock solutions in an appropriate organic solvent.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile and highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is also miscible with most aqueous buffers and cell culture media. |

| Stock Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal volumes to be added to the final assay, thereby reducing the final solvent concentration and minimizing potential solvent-induced artifacts. |

| Storage | Aliquot and store at -20°C or -80°C. Protect from light. | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Storage at low temperatures minimizes decomposition over time. |

Protocol for Stock Solution Preparation (10 mM):

-

Accurately weigh a precise amount of the 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivative. For a compound with a molecular weight of 204.15 g/mol , 2.04 mg is required for 1 mL of a 10 mM solution.

-

Add the appropriate volume of high-purity DMSO to achieve the target concentration.

-

Ensure complete dissolution by vortexing or gentle warming in a water bath.

-

Dispense into small-volume aliquots in tightly sealed vials.

-

Store at -20°C or -80°C.

Causality Behind Experimental Choice: The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% (v/v), and preferably below 0.1%, as higher concentrations can induce cytotoxicity and affect cellular processes, confounding the interpretation of the compound's activity.

Stability and Hydrate Formation in Aqueous Media

As previously mentioned, TFMKs can exist in equilibrium with their hydrate form in aqueous solutions. This equilibrium is influenced by factors such as pH and the specific substituents on the phenyl ring. While direct stability data for these specific derivatives in cell culture media like DMEM is not extensively published, it is known that the hydrate form is more resistant to metabolic reduction.[3] For in vitro assays, it is crucial to allow for an equilibration period after diluting the DMSO stock into the aqueous assay buffer or cell culture medium.

Self-Validating System Insight: It is recommended to perform a preliminary stability assessment of the compound in the final assay medium under the planned experimental conditions (e.g., 37°C, 5% CO2 for 24-72 hours). This can be achieved by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to detect any degradation.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivatives. It is imperative to include appropriate positive and negative controls in all assays.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells of interest (e.g., HeLa, A549, or a relevant cell line for the therapeutic target)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivative stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-